Lauryl Palmitate

描述

The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.

a wax ester synthesized by retinal pigment epithelial membranes

属性

IUPAC Name |

dodecyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULIJHQUYGTWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

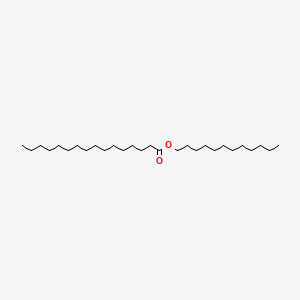

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068375, DTXSID201022425 | |

| Record name | Hexadecanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecanoic acid, C12-14-alkyl esters | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42232-29-1, 68411-91-6 | |

| Record name | Lauryl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42232-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanoic acid, dodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042232291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, C12-14-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecanoic acid, C12-14-alkyl esters | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3V3247O54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Lauryl Palmitate from Palmitic Acid and Lauryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lauryl palmitate, a wax ester with applications in the cosmetic, pharmaceutical, and fine chemical industries. The document details both enzymatic and chemical synthesis methodologies, purification protocols, and analytical characterization techniques. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through diagrams.

Introduction

This compound (dodecyl hexadecanoate) is an ester formed from the condensation of palmitic acid, a C16 saturated fatty acid, and lauryl alcohol (1-dodecanol), a C12 fatty alcohol.[1][2] Its properties as an emollient, thickener, and surfactant make it a valuable ingredient in various formulations.[3] This guide explores the primary routes to its synthesis: enzyme-catalyzed esterification, a "green chemistry" approach, and traditional acid-catalyzed Fischer esterification.

Synthesis Methodologies

Enzymatic Synthesis via Lipase Catalysis

Enzyme-catalyzed esterification is an attractive method for synthesizing this compound due to its high specificity, mild reaction conditions, and reduced byproduct formation.[4][5] The most commonly employed biocatalyst for this reaction is immobilized lipase B from Candida antarctica (Novozym 435).

Research has identified optimal conditions for the synthesis of this compound using Novozym 435, achieving high yields and purity in a short reaction time. A summary of these optimized parameters is presented in Table 1.

| Parameter | Optimized Value | Reference |

| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | |

| Substrates | Palmitic Acid, Lauryl Alcohol | |

| Molar Ratio (Lauryl Alcohol:Palmitic Acid) | 2:1 | |

| Enzyme Concentration | 0.4 g in a 2.0 mmol palmitic acid reaction | |

| Solvent | Hexane (or other organic solvents with log P > 3.5) | |

| Temperature | 40°C | |

| Reaction Time | 10 minutes | |

| Agitation Speed | 150 rpm | |

| Purity of Product | >90% |

-

Reaction Setup: In a temperature-controlled shaker flask, combine palmitic acid (e.g., 2.0 mmol) and lauryl alcohol (e.g., 4.0 mmol) in a suitable volume of hexane (e.g., 2.0 mL).

-

Enzyme Addition: Add Novozym 435 (e.g., 0.3-0.4 g) to the substrate mixture.

-

Incubation: Incubate the mixture at 40°C with agitation (e.g., 150 rpm) for the desired reaction time (optimal at 10 minutes for high yield).

-

Reaction Termination: To stop the reaction, dilute the mixture with a solution of ethanol/acetone (1:1 v/v).

-

Enzyme Recovery: The immobilized enzyme can be recovered by filtration for potential reuse.

-

Product Isolation: The solvent is removed from the filtrate, typically using a rotary evaporator, to yield the crude this compound.

Chemical Synthesis via Fischer Esterification

Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. While specific protocols for this compound are not abundant in the literature, a general procedure can be adapted from the synthesis of similar long-chain esters.

The acid-catalyzed synthesis of this compound can be effectively carried out using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The removal of water as it is formed drives the reaction towards completion.

| Parameter | General Guideline | Reference |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | |

| Substrates | Palmitic Acid, Lauryl Alcohol | |

| Molar Ratio (Lauryl Alcohol:Palmitic Acid) | 1.2:1 to 1.5:1 | |

| Solvent | Toluene (to facilitate azeotropic removal of water) | |

| Temperature | Reflux temperature of the solvent (Toluene: ~111°C) | |

| Reaction Time | Monitored to completion (typically several hours) |

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine palmitic acid (1.0 eq), lauryl alcohol (1.2 eq), and toluene (approximately 2 mL per gram of palmitic acid).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.03 eq) or p-toluenesulfonic acid (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring: The reaction progress can be monitored by observing the amount of water collected or by techniques such as Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with a non-polar organic solvent like hexane.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

-

Product Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

Purification of this compound

The crude this compound obtained from either synthesis method can be purified to a high degree using recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the this compound well at elevated temperatures but poorly at low temperatures. Acetone has been shown to be effective for similar long-chain esters.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot acetone.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, primarily Fourier-Transform Infrared Spectroscopy (FT-IR) and Gas Chromatography (GC).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The formation of this compound is confirmed by the appearance of a characteristic ester carbonyl (C=O) peak and the disappearance of the broad hydroxyl (-OH) peak from the carboxylic acid starting material.

Table 3: Characteristic FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| C=O (Ester) | ~1735-1740 | Strong absorption, characteristic of the ester carbonyl stretch. | |

| C-O (Ester) | ~1170-1250 | Strong absorption, characteristic of the ester C-O stretch. | |

| C-H (Alkyl) | ~2850-2960 | Strong absorptions from the long alkyl chains. | |

| O-H (Carboxylic Acid) | ~2500-3300 (broad) | Disappearance of this broad peak indicates consumption of palmitic acid. |

Gas Chromatography (GC)

Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID), is an excellent method for assessing the purity of this compound and quantifying any remaining starting materials.

Table 4: General GC-FID Parameters for this compound Analysis

| Parameter | Guideline |

| Column | A non-polar capillary column (e.g., DB-5, HP-5ms) is suitable. |

| Injector Temperature | 280 - 300°C |

| Detector Temperature | 300 - 320°C |

| Oven Temperature Program | Initial temperature of ~160°C, ramp up to ~270-300°C. |

| Carrier Gas | Helium or Hydrogen |

Note: The retention times of lauryl alcohol, palmitic acid, and this compound will be distinct, allowing for the determination of product purity.

Visualizing the Process

Chemical Synthesis of this compound

Caption: Fischer Esterification of Palmitic Acid and Lauryl Alcohol.

Experimental Workflow for Enzymatic Synthesis

Caption: Workflow for the Enzymatic Synthesis of this compound.

Conclusion

This technical guide has outlined two robust methods for the synthesis of this compound from palmitic acid and lauryl alcohol. The enzymatic approach offers a green and efficient route with high yields under mild conditions, while the acid-catalyzed Fischer esterification provides a more traditional chemical pathway. Detailed protocols for synthesis, purification, and characterization have been provided to aid researchers and professionals in the successful production and analysis of this commercially significant wax ester.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Characteristics of Lauryl Palmitate

Introduction

This compound, with the IUPAC name dodecyl hexadecanoate, is a wax ester formed through the esterification of palmitic acid and lauryl alcohol.[1] Its chemical formula is C28H56O2, and it has a molecular weight of 424.7 g/mol .[1] This compound is a white, waxy solid at room temperature and is utilized in various industries, including cosmetics and pharmaceuticals, primarily for its emollient and thickening properties.[2][3] In pharmaceutical formulations, it can be employed as an excipient to enhance skin penetration.[1] Understanding its physicochemical characteristics is crucial for its application in research and drug development.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C28H56O2 | |

| Molecular Weight | 424.74 g/mol | |

| Melting Point | 44-45 °C | |

| Boiling Point | 462.2 ± 13.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 240.8 ± 9.7 °C | |

| LogP (Octanol-Water Partition Coefficient) | 13.46 | |

| Water Solubility | 3.375e-008 mg/L at 25 °C (estimated) | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene. | |

| Appearance | Colorless to pale yellow liquid or waxy solid. |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a crucial indicator of purity.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Dropping tube (for packing)

-

Digital thermometer

Procedure:

-

Sample Preparation: A small amount of the this compound sample is introduced into the open end of a capillary tube.

-

Packing the Sample: The capillary tube is tapped gently, or dropped through a larger tube, to pack the solid into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. For an unknown sample, a rapid initial heating can be done to determine an approximate melting range. Subsequently, a new sample is heated slowly (e.g., 2 °C/min) as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Determination of Solubility (Isothermal Equilibrium Method)

This method is used to determine the solubility of a compound in a specific solvent at a given temperature.

Apparatus and Materials:

-

High-purity this compound

-

Selected organic solvents (e.g., ethanol, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled shaker or water bath

-

Centrifuge (optional)

-

Syringe and syringe filters

-

Analytical instrumentation for quantification (e.g., Gas Chromatography)

Procedure:

-

Preparation of Supersaturated Solutions: An excess amount of this compound is accurately weighed and added to a glass vial containing a known volume of the solvent.

-

Equilibration: The vials are sealed and placed in a temperature-controlled shaker or water bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the vials are left undisturbed to allow the excess solid to settle. Centrifugation can be used to facilitate this separation.

-

Sample Collection and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered to remove any undissolved solid particles.

-

Quantification: The concentration of this compound in the filtered supernatant is determined using a suitable analytical technique, such as gravimetric analysis after solvent evaporation or a chromatographic method like High-Temperature Gas Chromatography (HTGC).

-

Calculation of Solubility: The solubility is then calculated and expressed in units such as g/100 mL or mg/mL.

Mandatory Visualization

The following diagram illustrates the enzymatic synthesis of this compound.

Caption: Enzymatic Synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of Lauryl Palmitate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl Palmitate (dodecyl hexadecanoate), a wax ester formed from lauryl alcohol and palmitic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and personal care industries. Its function as an emollient, thickener, and formulation stabilizer is intrinsically linked to its solubility characteristics in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. While specific quantitative data is sparse in publicly available literature, this document compiles qualitative solubility information and provides a detailed experimental protocol for its precise determination. This guide is intended to be a valuable resource for formulation scientists, researchers, and drug development professionals working with this versatile ester.

Introduction to this compound

This compound is a saturated wax ester with the chemical formula C₂₈H₅₆O₂. At room temperature, it exists as a white, waxy solid. Its long aliphatic chains contribute to its nonpolar nature, which is a primary determinant of its solubility behavior. Understanding the solubility of this compound is critical for its effective use in various formulations, including creams, lotions, ointments, and as a component in lipid-based drug delivery systems.

Solubility Profile of this compound

The solubility of this compound is governed by the principle of "like dissolves like." As a nonpolar molecule, it exhibits good solubility in nonpolar organic solvents and limited to no solubility in polar solvents such as water. The following table summarizes the qualitative solubility of this compound in various common organic solvents based on available data for this compound and analogous long-chain wax esters like Cetyl Palmitate and Myristyl Myristate.[1][2][3][4] It is important to note that solubility is often temperature-dependent, with an increase in temperature generally leading to increased solubility, particularly in solvents like ethanol.[5]

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble, especially in boiling ethanol |

| Methanol | Sparingly soluble to soluble | |

| Ketones | Acetone | Soluble, particularly in hot acetone |

| Esters | Ethyl Acetate | Soluble |

| Hydrocarbons | Hexane | Soluble |

| Toluene | Soluble | |

| Chlorinated Solvents | Chloroform | Soluble |

| Methylene Chloride | Soluble | |

| Ethers | Diethyl Ether | Soluble |

| Aqueous Solvents | Water | Practically insoluble |

Experimental Protocol for Determination of this compound Solubility

The following protocol outlines a reliable method for the quantitative determination of this compound solubility in a given organic solvent using the isothermal equilibrium method.

Materials

-

High-purity this compound

-

Analytical grade organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge (optional)

-

Constant temperature oven

-

Glass vials with solvent-resistant caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to rest at the constant experimental temperature for at least 4 hours to allow the excess solid to sediment.

-

If sedimentation is slow, the samples can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the filtered supernatant.

-

Evaporate the solvent from the flask using a gentle stream of nitrogen or in a vacuum oven at a temperature below the solvent's boiling point until a constant weight of the dried this compound is achieved.

-

Alternatively, for a more precise quantification, the concentration of this compound in the filtered supernatant can be determined using a validated analytical method, such as GC-FID. This involves creating a calibration curve with standard solutions of this compound in the same solvent.

-

Calculation of Solubility

The solubility of this compound is calculated based on the mass of the dissolved solid and the volume of the solvent. The results are typically expressed in units of g/100 mL or mol/L.

Solubility ( g/100 mL) = (Mass of dried this compound (g) / Volume of supernatant (mL)) x 100

Visualization of Experimental Workflow

The general workflow for the experimental determination of this compound solubility is illustrated in the following diagram.

Conclusion

This technical guide provides essential information on the solubility of this compound in organic solvents for professionals in the pharmaceutical and cosmetic industries. While quantitative data remains limited in public domains, the qualitative solubility profile presented, along with the detailed experimental protocol, offers a robust framework for researchers to conduct their own precise solubility assessments. A thorough understanding of these solubility characteristics is fundamental for the successful formulation and application of this important wax ester.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of Lauryl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lauryl Palmitate (dodecyl hexadecanoate), a wax ester commonly used in cosmetics, personal care products, and as a metabolite in biological systems. This document details expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is the ester formed from the condensation of lauryl alcohol (1-dodecanol) and palmitic acid (hexadecanoic acid). Its chemical structure and properties are fundamental to interpreting its spectroscopic data.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. While direct experimental spectra can be found in databases such as SpectraBase for FTIR and ¹³C NMR, and the NIST Mass Spectrometry Data Center for mass spectra, this guide provides an interpreted summary of the expected data based on known chemical principles and data from similar long-chain esters.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the nuclei in the fatty acid and alcohol chains.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 2H | -O-CH₂ - (a) |

| ~2.28 | Triplet | 2H | -CH₂ -C=O (b) |

| ~1.62 | Multiplet | 4H | -O-CH₂-CH₂ - (c), -CH₂ -CH₂-C=O (d) |

| ~1.25 | Broad Singlet | 42H | -(CH₂ )ₙ- (e, f) |

| ~0.88 | Triplet | 6H | -CH₃ (g, h) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~173.9 | C =O (Ester carbonyl) |

| ~64.4 | -O-C H₂- |

| ~34.4 | -C H₂-C=O |

| ~31.9 | Methylene carbons in the backbone |

| ~29.7 | Methylene carbons in the backbone |

| ~29.5 | Methylene carbons in the backbone |

| ~29.3 | Methylene carbons in the backbone |

| ~29.1 | Methylene carbons in the backbone |

| ~28.7 | Methylene carbons in the backbone |

| ~25.9 | Methylene carbons in the backbone |

| ~25.1 | Methylene carbons in the backbone |

| ~22.7 | Methylene carbons near the methyl end |

| ~14.1 | -C H₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the ester group and the long hydrocarbon chains.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2918 | Strong | C-H Asymmetric Stretch | Alkane (-CH₂) |

| ~2850 | Strong | C-H Symmetric Stretch | Alkane (-CH₂) |

| ~1738 | Strong | C=O Stretch | Ester |

| ~1465 | Medium | C-H Bend (Scissoring) | Alkane (-CH₂) |

| ~1170 | Strong | C-O Stretch | Ester |

| ~722 | Medium | C-H Bend (Rocking) | Alkane (-(CH₂)ₙ-, n≥4) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to fragmentation of the long alkyl chains and cleavage around the ester group.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Interpretation |

| 424 | [M]⁺ (Molecular Ion) |

| 257 | [CH₃(CH₂)₁₄CO]⁺ (Acylium ion from palmitic acid) |

| 168 | [CH₃(CH₂)₁₀CH₂]⁺ (Lauryl carbocation) |

| Series of peaks differing by 14 | Loss of -CH₂- units from the alkyl chains |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube to dissolve the sample.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the desired signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

GC-MS System and Conditions:

-

Gas Chromatograph: A standard GC system equipped with a capillary column suitable for the analysis of fatty acid esters (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

-

Injection: 1 µL of the sample solution is injected in splitless mode.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 300 °C at a rate of 10-15 °C/minute.

-

Final hold: Hold at 300 °C for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a fatty acid ester like this compound and the relationship between the different spectroscopic techniques and the structural information they provide.

References

An In-depth Technical Guide to the Melting Point and Thermal Behavior of Lauryl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and thermal characteristics of lauryl palmitate (dodecyl hexadecanoate). This compound, a wax ester, is utilized in various applications, including cosmetics, pharmaceuticals, and as a phase change material. A thorough understanding of its thermal properties is crucial for formulation development, stability testing, and ensuring product performance.

Physicochemical Properties of this compound

This compound is the ester of lauryl alcohol (1-dodecanol) and palmitic acid (hexadecanoic acid). Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₅₆O₂ | [1][2] |

| Molecular Weight | 424.74 g/mol | [1][2] |

| CAS Number | 42232-29-1 | [1] |

| Appearance | White solid | |

| Purity | >99% (available commercially) |

Thermal Properties of this compound

The thermal behavior of this compound is characterized by its melting point and the energy absorbed during this phase transition. Saturated wax esters, such as this compound, with a total of 26 to 48 carbon atoms, have been observed to melt in the range of 38–73°C. For saturated wax esters with at least 30 carbon atoms, the melting point is generally above 50°C.

| Thermal Property | Value | Method |

| Melting Point | ~38-73 °C (range for similar wax esters) | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion (ΔHfus) | Data not available | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature | Data not available | Thermogravimetric Analysis (TGA) |

Experimental Protocols for Thermal Analysis

Precise determination of the thermal properties of this compound requires standardized experimental procedures. The following are detailed methodologies for key thermal analysis techniques.

Melting Point Determination (Capillary Method)

This method is based on the standard test method for determining the melting point of fats and oils (ASTM D5440).

Apparatus:

-

Melting point capillary tubes (1 mm inner diameter, 50-80 mm length)

-

Thermometer with 0.2°C divisions

-

600 mL glass beaker

-

Heat source (electric hot plate or gas burner)

-

Stirring mechanism (e.g., magnetic stirrer or air stream)

Procedure:

-

Sample Preparation: Melt the this compound sample and filter it to remove any impurities and residual moisture. The sample must be completely dry.

-

Capillary Filling: Dip at least three clean capillary tubes into the molten sample, allowing the substance to rise to a height of approximately 10 mm.

-

Sealing: Fuse the end of the tube containing the sample in a small flame, being careful not to burn the this compound.

-

Crystallization: Place the sealed tubes in a beaker and refrigerate at 4–10°C for at least 16 hours to ensure complete crystallization.

-

Apparatus Setup: Attach the capillary tubes to the thermometer with a rubber band, ensuring the bottom of the tubes are level with the thermometer's mercury bulb. Suspend the thermometer in a 600 mL beaker about half-full of distilled water, with the bulb immersed approximately 30 mm.

-

Heating: The initial temperature of the water bath should be 8–10°C below the expected melting point. Agitate the water bath and apply heat to increase the temperature at a rate of approximately 0.5°C per minute.

-

Observation: Record the temperature at which the this compound becomes completely clear and liquid. This temperature is the melting point.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides information on melting point, enthalpy of fusion, and other thermal transitions.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetic aluminum pans

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 3–5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Seal the pan hermetically using a crimper.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 0°C).

-

Ramp the temperature at a controlled rate (e.g., 5–10°C/min) to a temperature significantly above the melting point (e.g., 100°C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of this compound. The peak onset temperature is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a material.

Apparatus:

-

Thermogravimetric Analyzer

-

Sample pans (e.g., platinum or alumina)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 5–10 mg) of this compound into a tared TGA sample pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Maintain a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate.

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the thermal characterization of a substance like this compound.

Caption: Workflow for the thermal characterization of this compound.

References

The Core Mechanism of Lauryl Palmitate as an Emollient: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl Palmitate, a wax ester of lauryl alcohol and palmitic acid, is a widely utilized emollient in cosmetic and pharmaceutical formulations. Its primary mechanism of action revolves around the formation of a semi-occlusive film on the stratum corneum. This biophysical interaction with the skin's outermost layer reduces transepidermal water loss (TEWL), a key factor in maintaining skin hydration and barrier integrity. By reinforcing the lipid barrier, this compound helps to restore and maintain skin softness, smoothness, and flexibility. This technical guide delves into the detailed mechanism of action of this compound, supported by experimental methodologies and a logical framework of its emollient effect.

Introduction

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier against environmental insults and prevents excessive water loss from the body. This barrier function is critically dependent on the highly organized structure of its intercellular lipids, primarily composed of ceramides, cholesterol, and free fatty acids. Emollients are substances that help to maintain the softness, smoothness, and hydration of the skin. They function primarily by forming a hydrophobic film on the skin surface, thereby reducing the evaporation of water.

This compound (C28H56O2) is a fatty acid ester that functions as an emollient, skin conditioning agent, and thickener.[1] It is a waxy solid at room temperature and is soluble in organic solvents.[2] Its molecular structure and physicochemical properties make it an effective agent for reinforcing the skin's barrier function.

Physicochemical Properties and Interaction with the Stratum Corneum

This compound is a non-polar, hydrophobic molecule. When applied to the skin, it does not penetrate deeply but rather spreads across the surface of the stratum corneum, integrating into the superficial lipid layers. This interaction is primarily physical, driven by hydrophobic forces, leading to the formation of a thin, flexible film.

The primary mechanism of action of this compound as an emollient can be broken down into two key functions:

-

Occlusion: The film formed by this compound is semi-occlusive, meaning it slows down the rate of transepidermal water loss (TEWL). By creating a barrier to water evaporation, it helps to trap moisture within the stratum corneum, leading to increased skin hydration. This occlusive property is a primary mechanism for its moisturizing effect.[1]

-

Emollience: The presence of this compound on the skin surface fills in the spaces between desquamating corneocytes, creating a smoother and softer skin texture. This "flattening effect" contributes to the sensory perception of improved skin feel.

Mechanism of Action: A Biophysical Perspective

The emollient action of this compound is a direct consequence of its biophysical interaction with the stratum corneum. This can be visualized as a logical sequence of events:

Caption: Logical workflow of this compound's emollient action.

Quantitative Data on Emollient Efficacy

While direct quantitative data for this compound's effect on TEWL and skin hydration is not extensively available in publicly accessible literature, the efficacy of emollients is typically measured using non-invasive biophysical techniques. The expected outcomes of applying an effective emollient like this compound are summarized in the table below.

| Parameter | Method | Expected Outcome with this compound |

| Transepidermal Water Loss (TEWL) | Tewameter | Significant decrease in g/m²/h |

| Skin Hydration | Corneometer (Capacitance) | Significant increase in arbitrary units (a.u.) |

| Skin Smoothness | Skin Visiometer / Profilometry | Decrease in skin roughness parameters |

| Skin Elasticity | Cutometer | Improvement in skin elasticity parameters |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of emollients like this compound.

In-Vivo Measurement of Transepidermal Water Loss (TEWL)

-

Objective: To quantify the reduction in water evaporation from the skin surface after application of the emollient.

-

Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka).

-

Protocol:

-

Subject Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 20-30 minutes before measurements.

-

Baseline Measurement: Baseline TEWL readings are taken from designated test areas on the volar forearm.

-

Product Application: A standardized amount of the test formulation containing this compound (e.g., 2 mg/cm²) is applied to the test area. A control area is left untreated or treated with a placebo formulation.

-

Post-Application Measurements: TEWL measurements are repeated at specific time intervals (e.g., 1, 2, 4, 6, and 24 hours) after product application.

-

Data Analysis: The percentage reduction in TEWL compared to baseline and the control area is calculated.

-

References

Lauryl Palmitate: A Bio-Based Phase Change Material for Advanced Thermal Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Lauryl Palmitate, a wax ester formed from the esterification of lauric acid and palmitic acid, is emerging as a promising bio-based phase change material (PCM). Derived from renewable vegetable sources, it offers an environmentally friendly alternative to petroleum-based PCMs. Its favorable thermal properties, including a distinct melting point and latent heat storage capacity, make it a candidate for a variety of applications ranging from thermal energy storage in buildings to potential uses in sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, thermophysical properties, and experimental characterization of this compound, with a forward-looking perspective on its application in the pharmaceutical sciences.

Thermophysical Properties of this compound

| Property | Value | Unit | Source/Method |

| Melting Point | 44 - 45 | °C | Experimental Data |

| 50 - 55 | °C | Experimental Data[1] | |

| Latent Heat of Fusion | 71.06 | kJ/mol | Joback Method (Calculated)[2] |

| ~167 | J/g | Calculated from Joback Method value | |

| Thermal Conductivity | Not Experimentally Determined | W/(m·K) | - |

| Molecular Formula | C₂₈H₅₆O₂ | - | - |

| Molecular Weight | 424.74 | g/mol | - |

Note: The calculated latent heat of fusion is an estimation and should be confirmed by experimental analysis for critical applications.

Synthesis of this compound

This compound is synthesized through the esterification of palmitic acid with lauryl alcohol. A green synthesis approach utilizing an immobilized lipase catalyst is a preferred method due to its mild reaction conditions and high specificity.

Experimental Protocol: Lipase-Catalyzed Esterification[3][4][5]

This protocol outlines a general laboratory procedure for the green synthesis of this compound.

-

Reactant Preparation: In a reaction vessel, combine palmitic acid and lauryl alcohol in a 1:2 molar ratio.

-

Solvent and Catalyst Addition: Add a suitable organic solvent, such as hexane, to the mixture. Introduce an immobilized lipase, for example, Novozym 435, as the biocatalyst.

-

Reaction Conditions: Incubate the mixture at a controlled temperature, typically around 40°C, with constant agitation (e.g., 150 rpm) for a specified reaction time (e.g., 10 minutes for optimal conversion).

-

Reaction Termination: Stop the reaction by adding a mixture of ethanol and acetone (1:1 v/v).

-

Product Identification and Analysis:

-

Thin Layer Chromatography (TLC): Monitor the progress of the reaction and identify the product. A developing solvent system of hexane and anhydrous ether (7:3, v/v) can be used.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the formation of the ester bond.

-

Gas Chromatography (GC): Determine the purity of the synthesized this compound.

-

Titration: The percentage conversion can be determined by titrating the remaining unreacted fatty acids with a standardized solution of sodium hydroxide.

-

-

Purification: The immobilized enzyme can be recovered by filtration for reuse. The solvent is then removed under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Characterization of Thermophysical Properties

The characterization of this compound as a PCM involves determining its key thermal properties. The following workflow outlines the typical experimental procedures.

References

An In-depth Technical Guide to the Natural Sources and Derivatives of Lauryl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl palmitate, a wax ester with the chemical formula C28H56O2, is a valuable ingredient in the cosmetic, pharmaceutical, and food industries, primarily utilized for its emollient and moisturizing properties. While not abundant in its final form in common natural sources, its constituent precursors, lauric acid and palmitic acid, are widespread in the plant and animal kingdoms. This technical guide provides a comprehensive overview of the natural origins of these precursors, the enzymatic and chemical synthesis of this compound, its known derivatives, and detailed experimental protocols for its synthesis and analysis. Furthermore, this guide elucidates the metabolic pathways of its precursor fatty acids and the enzymatic mechanism of its synthesis, presented through clear, structured tables and diagrams to facilitate advanced research and development.

Natural Sources of this compound and its Precursors

This compound is not typically found in significant quantities in nature. However, it is reported to be a wax ester synthesized by retinal pigment epithelial membranes[1]. The primary approach to sourcing this compound is through the esterification of its natural precursors: lauryl alcohol and palmitic acid.

Natural Sources of Lauryl Alcohol

Lauryl alcohol (1-dodecanol) is a fatty alcohol derived from the reduction of lauric acid. The most abundant natural sources of lauric acid are tropical oils.

Natural Sources of Palmitic Acid

Palmitic acid (hexadecanoic acid) is one of the most common saturated fatty acids found in animals and plants[2].

Table 1: Quantitative Analysis of Lauric and Palmitic Acid in Natural Oils

| Fatty Acid | Natural Source | Concentration (% of total fatty acids) | Reference |

| Lauric Acid | Coconut Oil | 45-53% | [3] |

| Lauric Acid | Palm Kernel Oil | ~48% | [4] |

| Lauric Acid | Babassu Seed Oil | High | [4] |

| Palmitic Acid | Palm Oil | 40.5-44.1% | |

| Palmitic Acid | Animal Fats (e.g., tallow) | 20-30% | |

| Palmitic Acid | Cocoa Butter | High |

Synthesis of this compound

This compound is commercially produced through the esterification of lauryl alcohol and palmitic acid. This can be achieved through conventional chemical synthesis or more environmentally friendly enzymatic methods.

Chemical Synthesis

Conventional esterification involves reacting lauryl alcohol and palmitic acid at elevated temperatures in the presence of an acid catalyst.

Enzymatic Synthesis

Enzymatic synthesis, often referred to as "green synthesis," utilizes lipases as biocatalysts. This method offers high specificity, milder reaction conditions, and reduced by-product formation. The reaction is typically carried out using an immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica).

Derivatives of this compound

Derivatives of this compound are primarily other fatty acid esters with similar properties. These compounds often vary in their alkyl chain lengths, which can modify their physical properties such as melting point and texture.

-

Myristyl Palmitate: An ester of myristyl alcohol and palmitic acid. It has a shorter alkyl chain than this compound and is also used as an emollient in cosmetics.

-

Cetyl Palmitate: The ester of cetyl alcohol and palmitic acid. It is a waxy solid at room temperature and is a common ingredient in ointments, creams, and lotions.

-

Stearyl Palmitate: Formed from stearyl alcohol and palmitic acid, this derivative has a longer alkyl chain, resulting in a higher melting point.

While not direct derivatives, functionalized fatty acid esters are being explored for specialized applications, such as in the synthesis of thiol surfactants for use in nanocomposites.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from the lipase-catalyzed synthesis of this compound using Novozym 435.

Materials:

-

Palmitic acid

-

Lauryl alcohol

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

-

Organic solvent (e.g., n-hexane)

-

Ethanol/acetone mixture (1:1 v/v) for reaction termination

-

Shaking water bath or incubator

-

Reaction vessels (e.g., screw-capped flasks)

Procedure:

-

In a screw-capped flask, combine palmitic acid and lauryl alcohol in a desired molar ratio (e.g., 1:2).

-

Add a suitable volume of n-hexane to dissolve the substrates.

-

Add the immobilized lipase to the reaction mixture (e.g., 0.4 g of Novozym 435).

-

Incubate the mixture in a shaking water bath at a controlled temperature (e.g., 40°C) with constant agitation (e.g., 150 rpm) for a specified reaction time (e.g., 10 minutes for optimal conversion).

-

Terminate the reaction by adding an excess of the ethanol/acetone mixture to denature the enzyme.

-

Separate the immobilized enzyme from the reaction mixture by filtration.

-

The product, this compound, can be purified from the remaining substrates and solvent using techniques such as column chromatography or distillation.

-

Confirm the product identity and purity using analytical techniques like FTIR and GC-MS.

GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound, adapted from established methods for fatty acid ester analysis.

Materials:

-

This compound sample

-

Organic solvent (e.g., hexane or dichloromethane, GC grade)

-

Internal standard (e.g., heptadecanoic acid methyl ester)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl methyl siloxane)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a known volume of hexane.

-

Add a known concentration of the internal standard.

-

If the sample contains water, pass the solution through a small column of anhydrous sodium sulfate to dry it.

-

Filter the sample through a 0.45 µm syringe filter into a GC vial.

-

-

GC-MS Instrumentation and Conditions:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C, and hold for 10 minutes.

-

Carrier Gas: Helium

-

MS Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 50-550

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of a this compound standard.

-

Signaling Pathways and Metabolic Fate

This compound itself is not known to be directly involved in major signaling pathways. Its biological effects are primarily attributed to its physical properties as an emollient. However, its constituent fatty acids, lauric acid and palmitic acid, are metabolically active.

Metabolic Pathway of Lauric Acid

Lauric acid, a medium-chain fatty acid, is rapidly absorbed and transported to the liver via the portal vein. In the liver, it undergoes β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for the synthesis of ketone bodies.

Metabolic Pathway of Palmitic Acid

Palmitic acid, a long-chain fatty acid, is a key component of cellular lipids and a major fuel source. It undergoes β-oxidation in the mitochondria to generate acetyl-CoA, FADH2, and NADH, which are subsequently used for ATP production through the citric acid cycle and oxidative phosphorylation. Palmitic acid can also be incorporated into triglycerides for energy storage or used in the synthesis of other lipids.

Visualizations

Enzymatic Synthesis of this compound

The following diagram illustrates the workflow for the lipase-catalyzed synthesis of this compound.

Caption: Enzymatic Synthesis Workflow for this compound.

Lipase-Catalyzed Esterification: Ping-Pong Bi-Bi Mechanism

The enzymatic synthesis of esters by many lipases follows a Ping-Pong Bi-Bi kinetic mechanism.

Caption: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification.

Metabolic Pathway of Palmitic Acid

This diagram outlines the major metabolic fate of palmitic acid in a cell.

Caption: Overview of Palmitic Acid Metabolism.

References

- 1. This compound | C28H56O2 | CID 110202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Impact of Dietary Palmitic Acid on Lipid Metabolism [frontiersin.org]

- 3. "The Properties of Lauric Acid and Their Significance in Coconut Oil" by Fabian M. Dayrit [archium.ateneo.edu]

- 4. Lauric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Lauryl Palmitate using Lipase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl palmitate, a wax ester, finds significant applications in the cosmetic, pharmaceutical, and food industries as an emollient, lubricant, and texturizing agent. The enzymatic synthesis of this compound, primarily through the esterification of lauric acid and palmitic acid catalyzed by lipases, offers a green and highly specific alternative to traditional chemical synthesis methods. This approach minimizes byproduct formation and operates under mild reaction conditions, aligning with the principles of sustainable chemistry. This document provides detailed protocols for the synthesis of this compound using the immobilized lipase Novozym® 435, including reaction optimization, product analysis, and purification.

Materials and Reagents

-

Substrates:

-

Lauryl Alcohol (Dodecan-1-ol), ≥98% purity

-

Palmitic Acid (Hexadecanoic acid), ≥99% purity

-

-

Enzyme:

-

Novozym® 435 (Immobilized Lipase B from Candida antarctica on a macroporous acrylic resin)

-

-

Solvent:

-

n-Hexane, anhydrous, ≥95% purity

-

-

Reagents for Work-up and Analysis:

-

Ethanol, absolute

-

Acetone, ACS reagent grade

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol details the procedure for the lipase-catalyzed esterification of lauryl alcohol and palmitic acid.

1. Reaction Setup: a. In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve palmitic acid (e.g., 1 mmol, 0.256 g) in an appropriate volume of n-hexane (e.g., 10 mL). b. Add lauryl alcohol to the flask. Based on optimization studies, a molar ratio of 2:1 (lauryl alcohol:palmitic acid) is recommended for optimal yield (e.g., 2 mmol, 0.372 g). c. Add Novozym® 435 to the reaction mixture. An enzyme concentration of 0.4 g per mmol of limiting substrate (palmitic acid) is recommended. d. Seal the flask and place it in a temperature-controlled shaker or oil bath set to 40°C.

2. Reaction Execution: a. Stir the reaction mixture at a constant speed (e.g., 200 rpm) to ensure proper mixing. b. The optimal reaction time can be as short as 10 minutes for high conversion (>90%).[1][2][3][4][5] For complete conversion, the reaction can be monitored over a longer period (e.g., up to 24 hours) by taking aliquots for analysis.

3. Reaction Termination and Product Isolation: a. After the desired reaction time, terminate the reaction by filtering the immobilized enzyme from the reaction mixture using a Büchner funnel or by simple decantation. The enzyme can be washed with fresh solvent and stored for reuse. b. To quench the reaction completely, the filtrate can be diluted with a 1:1 (v/v) mixture of ethanol and acetone. c. Transfer the filtrate to a separatory funnel. d. Wash the organic phase sequentially with a saturated solution of sodium bicarbonate (to remove any unreacted palmitic acid) and deionized water. e. Dry the organic phase over anhydrous sodium sulfate. f. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

4. Purification: a. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Protocol 2: Analysis of this compound by Gas Chromatography (GC-FID)

This protocol is for the quantitative analysis of the reaction conversion and purity of the synthesized this compound.

1. Sample Preparation: a. Prepare a standard stock solution of pure this compound in n-hexane (e.g., 1 mg/mL). b. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL). c. Dilute an accurately weighed amount of the crude reaction product in n-hexane to a concentration within the calibration range.

2. GC-FID Parameters:

- Column: DB-5HT (30 m x 0.25 mm ID, 0.10 µm film thickness) or equivalent high-temperature capillary column.

- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

- Injector Temperature: 280°C.

- Detector Temperature (FID): 300°C.

- Oven Temperature Program:

- Initial temperature: 150°C, hold for 1 min.

- Ramp 1: Increase to 250°C at 15°C/min, hold for 2 min.

- Ramp 2: Increase to 320°C at 10°C/min, hold for 5 min.

- Injection Volume: 1 µL.

- Split Ratio: 50:1.

3. Data Analysis: a. Integrate the peak areas of this compound in the standard and sample chromatograms. b. Construct a calibration curve by plotting the peak area versus the concentration of the standards. c. Determine the concentration of this compound in the sample using the calibration curve. d. Calculate the reaction yield and purity of the product.

Protocol 3: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for the qualitative confirmation of the synthesis of this compound by identifying the characteristic ester functional group.

1. Sample Preparation (ATR-FTIR): a. Ensure the Attenuated Total Reflectance (ATR) crystal is clean. b. Place a small drop of the purified this compound (as a liquid or molten solid) directly onto the ATR crystal. c. For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

2. FTIR Analysis:

- Spectral Range: 4000-400 cm⁻¹.

- Resolution: 4 cm⁻¹.

- Number of Scans: 16-32 scans.

3. Data Interpretation: a. Identify the characteristic absorption band for the ester carbonyl (C=O) stretch, which is expected to appear around 1740-1735 cm⁻¹. b. The disappearance of the broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹) and the alcohol (around 3400-3200 cm⁻¹) also indicates the formation of the ester.

Data Presentation

The following tables summarize the effect of various reaction parameters on the synthesis of this compound.

Table 1: Effect of Temperature on this compound Yield

| Temperature (°C) | Reaction Time (h) | Enzyme Amount (g) | Substrate Molar Ratio (Alcohol:Acid) | Yield (%) |

| 30 | 10 | 0.4 | 2:1 | ~85 |

| 40 | 10 | 0.4 | 2:1 | >90 |

| 50 | 10 | 0.4 | 2:1 | ~88 |

| 60 | 10 | 0.4 | 2:1 | ~80 |

Table 2: Effect of Enzyme Amount on this compound Yield

| Temperature (°C) | Reaction Time (h) | Enzyme Amount (g) | Substrate Molar Ratio (Alcohol:Acid) | Yield (%) |

| 40 | 10 | 0.1 | 2:1 | ~60 |

| 40 | 10 | 0.2 | 2:1 | ~75 |

| 40 | 10 | 0.3 | 2:1 | ~85 |

| 40 | 10 | 0.4 | 2:1 | >90 |

| 40 | 10 | 0.5 | 2:1 | >90 (plateau) |

Table 3: Effect of Substrate Molar Ratio on this compound Yield

| Temperature (°C) | Reaction Time (h) | Enzyme Amount (g) | Substrate Molar Ratio (Alcohol:Acid) | Yield (%) |

| 40 | 10 | 0.4 | 1:1 | ~70 |

| 40 | 10 | 0.4 | 2:1 | >90 |

| 40 | 10 | 0.4 | 3:1 | ~88 |

| 40 | 10 | 0.4 | 4:1 | ~85 |

Table 4: Effect of Reaction Time on this compound Yield

| Temperature (°C) | Reaction Time (min) | Enzyme Amount (g) | Substrate Molar Ratio (Alcohol:Acid) | Yield (%) |

| 40 | 5 | 0.4 | 2:1 | ~80 |

| 40 | 10 | 0.4 | 2:1 | >90 |

| 40 | 30 | 0.4 | 2:1 | >90 |

| 40 | 60 | 0.4 | 2:1 | >90 |

Visualization of Workflow and Catalytic Mechanism

Conclusion

The enzymatic synthesis of this compound using Novozym® 435 is an efficient and environmentally friendly method that produces high yields under mild conditions. The protocols provided herein offer a comprehensive guide for researchers to perform this synthesis and analyze the resulting product. The reusability of the immobilized enzyme further enhances the economic viability of this green chemistry approach. These application notes serve as a valuable resource for the development of sustainable processes in the pharmaceutical and related industries.

References

- 1. Reusability study of Novozym® 435 for the enzymatic synthesis of mannosyl myristate in pure ionic liquids | Université de Liège [popups.uliege.be]

- 2. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Formulation of Oil-in-Water Emulsions with Lauryl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Palmitate, a fatty acid ester derived from lauryl alcohol and palmitic acid, is a versatile ingredient in the cosmetic and pharmaceutical industries, valued for its emollient, thickening, and surfactant properties.[1] This document provides a detailed protocol for the formulation of stable oil-in-water (O/W) emulsions using this compound as a key component of the oil phase. The protocol outlines the materials, equipment, and step-by-step procedures for emulsion preparation via the hot process method, which is necessitated by the solid nature of this compound at room temperature.[1]

Furthermore, this guide details essential analytical techniques for the characterization of the resulting emulsion, including particle size analysis, zeta potential measurement, and viscosity assessment. These parameters are critical for predicting and ensuring the long-term stability and performance of the final product.[2][3]

Key Formulation Parameters

The creation of a stable O/W emulsion is governed by several key factors, including the appropriate selection of emulsifiers, the concentration of the oil and water phases, and the energy input during homogenization.

Emulsifier Selection and Hydrophilic-Lipophilic Balance (HLB):

Component Concentration Ranges:

The final properties of the emulsion, such as viscosity and skin feel, are heavily influenced by the concentration of the oil phase, water phase, and emulsifiers. The following table provides typical concentration ranges for a cosmetic O/W cream formulation.

| Component Phase | Ingredient Examples | Typical Concentration (% w/w) |

| Oil Phase | This compound | 5.0 - 20.0 |

| Other emollients (e.g., Isopropyl Myristate) | 5.0 - 15.0 | |

| Co-emulsifiers/Thickeners (e.g., Cetearyl Alcohol) | 1.0 - 5.0 | |

| Water Phase | Deionized Water | 60.0 - 85.0 |

| Humectants (e.g., Glycerin) | 2.0 - 5.0 | |

| Thickeners (e.g., Xanthan Gum) | 0.1 - 0.5 | |

| Emulsifier(s) | High HLB Emulsifier (e.g., Polysorbate 80) | 2.0 - 5.0 |

| Low HLB Emulsifier (e.g., Glyceryl Stearate) | 1.0 - 3.0 | |

| Additives | Preservative, Fragrance, Active Ingredients | As required |

Experimental Protocols

This section details the step-by-step procedures for the preparation and characterization of an O/W emulsion containing this compound.

Protocol 1: Preparation of this compound O/W Emulsion (Hot Process)

1. Materials and Equipment:

-

Oil Phase: this compound, Isopropyl Myristate, Cetearyl Alcohol, Glyceryl Stearate

-

Water Phase: Deionized Water, Glycerin, Xanthan Gum

-

Emulsifier: Polysorbate 80

-

Additives: Preservative (e.g., Phenoxyethanol), Fragrance

-

Equipment: Beakers, hot plate with magnetic stirrer, overhead stirrer or homogenizer, water bath, thermometer, weighing balance.

2. Procedure:

-

Preparation of the Oil Phase:

-

Weigh and combine all oil phase ingredients (this compound, Isopropyl Myristate, Cetearyl Alcohol, and Glyceryl Stearate) in a beaker.

-

Heat the oil phase to 70-75°C in a water bath with gentle stirring until all components are melted and homogenous.

-

-

Preparation of the Water Phase:

-

In a separate beaker, disperse Xanthan Gum in Glycerin to form a slurry.

-

Add the slurry to the deionized water and heat to 70-75°C with continuous stirring until the Xanthan Gum is fully hydrated. Add Polysorbate 80 to the heated water phase and stir until dissolved.

-

-

Emulsification:

-

Slowly add the hot oil phase to the hot water phase while homogenizing at a moderate speed (e.g., 5000-8000 rpm) for 5-10 minutes.

-

Continue stirring and allow the emulsion to cool.

-

-

Cool-Down Phase:

-

Once the emulsion has cooled to below 40°C, add the preservative and fragrance.

-

Continue gentle stirring until the emulsion reaches room temperature.

-

-

Final Product:

-

Transfer the final cream to an appropriate container.

-

Protocol 2: Characterization of the this compound O/W Emulsion

1. Particle Size and Polydispersity Index (PDI) Analysis:

-

Objective: To determine the average droplet size and the uniformity of the droplet size distribution.

-

Method: Dynamic Light Scattering (DLS).

-

Procedure:

-

Dilute a small sample of the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

-

Analyze the diluted sample using a particle size analyzer.

-

Record the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).

-

2. Zeta Potential Measurement:

-

Objective: To assess the surface charge of the emulsion droplets, which is an indicator of stability.

-

Method: Electrophoretic Light Scattering (ELS).

-

Procedure:

-

Dilute the emulsion sample with deionized water as per the instrument's requirements.

-

Measure the electrophoretic mobility of the droplets in an applied electric field.

-

The instrument calculates the zeta potential from the electrophoretic mobility.

-

3. Viscosity Measurement:

-

Objective: To determine the flow behavior and consistency of the emulsion.

-

Method: Rotational Viscometry.

-

Procedure:

-

Place an appropriate amount of the emulsion in the viscometer sample cup.

-

Measure the viscosity at a controlled temperature (e.g., 25°C) and a defined shear rate or a range of shear rates.

-

Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

-

4. Stability Testing:

-

Objective: To evaluate the long-term physical stability of the emulsion.

-

Procedure:

-

Accelerated Stability Testing: Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of one to three months.

-

Freeze-Thaw Cycling: Subject the emulsion to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours).

-

Evaluation: At regular intervals, visually inspect the samples for any signs of instability, such as phase separation, creaming, or changes in color and odor. Additionally, re-measure the particle size, zeta potential, and viscosity to quantify any changes.

-

Expected Results and Data Presentation

The following tables summarize the expected quantitative data for a stable O/W emulsion formulated with this compound based on the provided protocols and typical values for cosmetic creams.

Table 1: Example Formulation of a this compound O/W Cream

| Phase | INCI Name | % w/w |

| Oil Phase | This compound | 10.0 |

| Isopropyl Myristate | 5.0 | |

| Cetearyl Alcohol | 3.0 | |

| Glyceryl Stearate | 2.0 | |

| Water Phase | Deionized Water | 75.4 |

| Glycerin | 3.0 | |

| Xanthan Gum | 0.3 | |

| Emulsifier | Polysorbate 80 | 1.0 |

| Additives | Phenoxyethanol (and) Ethylhexylglycerin | 0.3 |

| Fragrance | q.s. |

Table 2: Typical Physicochemical Properties of a Stable this compound O/W Emulsion

| Parameter | Typical Value/Range |

| Particle Size (Z-average) | 1 - 10 µm |

| Polydispersity Index (PDI) | < 0.5 |

| Zeta Potential | -25 mV to -50 mV (for nonionic/anionic systems) |

| Viscosity | 5,000 - 50,000 cP (at 25°C) |

| pH | 5.5 - 6.5 |

| Appearance | Opaque, white to off-white cream |

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the formulation and characterization of this compound O/W emulsions.

Caption: Workflow for the hot process formulation of a this compound O/W emulsion.

Caption: Experimental workflow for the characterization of a this compound O/W emulsion.

References

Application Notes and Protocols for the Preparation of Lauryl Palmitate Solid Lipid Nanoparticles (SLNs)

For Researchers, Scientists, and Drug Development Professionals

Introduction